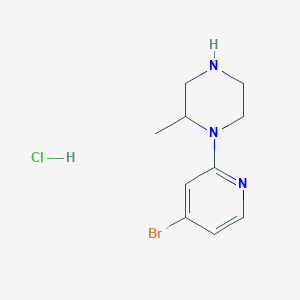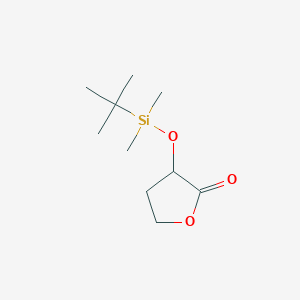
3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(3S)-3-{[tert-Butyl(diméthyl)silyl]oxy}dihydrofuranne-2(3H)-one: est un composé chimique qui présente un cycle dihydrofuranne avec un groupe tert-butyl(diméthyl)silyl attaché
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de (-)-(3S)-3-{[tert-Butyl(diméthyl)silyl]oxy}dihydrofuranne-2(3H)-one implique généralement la protection des groupes hydroxyle en utilisant du chlorure de tert-butyl(diméthyl)silyle en présence d'une base telle que l'imidazole ou la pyridine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'éther silylé .
Méthodes de production industrielle: Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des stratégies de protection similaires en utilisant du chlorure de tert-butyl(diméthyl)silyle et des bases appropriées. L'extensibilité de ces méthodes dépendrait de la disponibilité des matières premières et de l'efficacité des conditions réactionnelles.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle dihydrofuranne, conduisant à la formation de lactones ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent cibler le cycle dihydrofuranne, le convertissant potentiellement en un système cyclique plus saturé.
Substitution: Le groupe tert-butyl(diméthyl)silyl peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les alcoolates en présence d'un catalyseur.
Produits majeurs:
Oxydation: Formation de lactones ou d'acides carboxyliques.
Réduction: Formation de systèmes cycliques saturés.
Substitution: Formation de nouveaux éthers silylés ou d'autres dérivés substitués.
Applications de la recherche scientifique
Chimie: Le composé est utilisé comme groupe protecteur en synthèse organique, en particulier pour la protection des groupes hydroxyle. Cela permet des réactions sélectives de se produire à d'autres groupes fonctionnels sans interférence du groupe hydroxyle .
Biologie: En recherche biologique, le composé peut être utilisé pour modifier les biomolécules, aidant à l'étude de leur structure et de leur fonction.
Industrie: Utilisé dans la production de matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements, où le groupe silyle confère une stabilité et une résistance à la dégradation.
Mécanisme d'action
Le mécanisme par lequel (-)-(3S)-3-{[tert-Butyl(diméthyl)silyl]oxy}dihydrofuranne-2(3H)-one exerce ses effets est principalement par la protection des groupes hydroxyle. Le groupe tert-butyl(diméthyl)silyl forme un éther silylé stable, empêchant le groupe hydroxyle de participer à des réactions indésirables. Cela permet des réactions sélectives de se produire à d'autres sites au sein de la molécule .
Applications De Recherche Scientifique
Chemistry: The compound is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups. This allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of their structure and function.
Industry: Used in the production of materials with specific properties, such as polymers or coatings, where the silyl group imparts stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing the hydroxyl group from participating in unwanted reactions. This allows for selective reactions to occur at other sites within the molecule .
Comparaison Avec Des Composés Similaires
Composés similaires:
Chlorure de tert-butyldiméthylsilyle: Utilisé à des fins de protection similaires, mais diffère en termes de réactivité et de stabilité.
Chlorure de tert-butyldiphénylsilyle: Un autre groupe protecteur avec des propriétés stériques et électroniques différentes.
Chlorure de triméthylsilyle: Un groupe protecteur silyle plus petit avec une réactivité différente.
Unicité: L'unicité de (-)-(3S)-3-{[tert-Butyl(diméthyl)silyl]oxy}dihydrofuranne-2(3H)-one réside dans sa combinaison du cycle dihydrofuranne et du groupe tert-butyl(diméthyl)silyl, offrant un équilibre de stabilité et de réactivité qui est utile dans diverses applications synthétiques .
Propriétés
Formule moléculaire |
C10H20O3Si |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3 |
Clé InChI |
WNRXZIBXHZJOBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


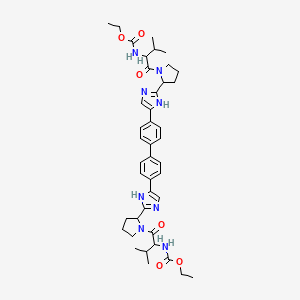


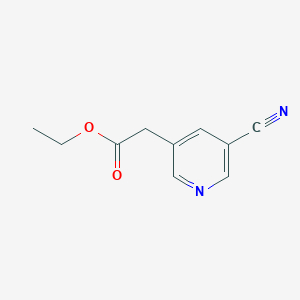
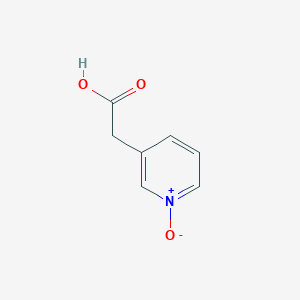
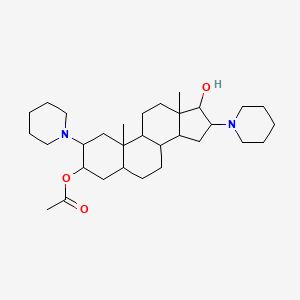
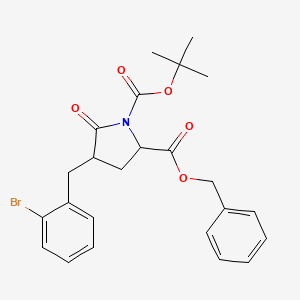


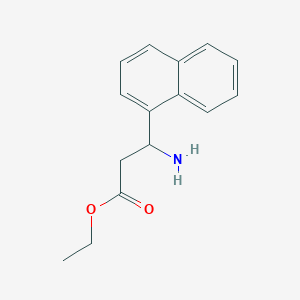
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
